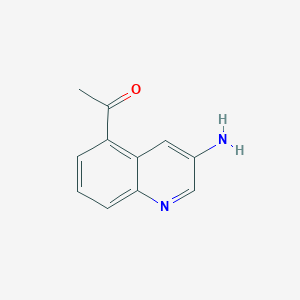

1-(3-Aminoquinolin-5-yl)ethanone

Description

1-(3-Aminoquinolin-5-yl)ethanone is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties, which make it valuable in drug discovery, organic synthesis, and material science. The compound’s structure includes a quinoline ring, which is a well-known nitrogenous tertiary base with a hetero nucleus .

Properties

IUPAC Name |

1-(3-aminoquinolin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQJGBQPQIDNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Aminoquinolin-5-yl)ethanone involves several methods. One common approach is the cyclization of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .

Chemical Reactions Analysis

1-(3-Aminoquinolin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 1-(3-Aminoquinolin-5-yl)ethanone and its derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the antiproliferative activity of a series of quinoline derivatives, including this compound, against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, demonstrating potent anticancer activity .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 - 7.52 |

| Other Derivatives | MCF-7 | Varies |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Compounds derived from this structure have shown promise in inhibiting amyloid-beta aggregation and cholinesterase activity.

Case Study: Alzheimer's Disease Research

In a study focused on Alzheimer’s disease, derivatives of aminoquinoline were synthesized and tested for their ability to inhibit self-induced amyloid-beta aggregation. The results indicated that certain compounds had inhibitory rates exceeding 40% at concentrations of 10 µM, suggesting their potential as multifunctional agents for Alzheimer’s treatment .

| Compound | Inhibitory Rate (%) at 10 µM |

|---|---|

| c3 | 41.4 |

| c5 | 25.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

Research has shown that certain quinoline derivatives exhibit significant antimicrobial activity, with some compounds displaying effective inhibition against both gram-positive and gram-negative bacteria. The structure-activity relationship studies suggest that modifications to the quinoline core can enhance antimicrobial efficacy .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Derivative A | Staphylococcus aureus | Effective |

| Derivative B | Escherichia coli | Moderate |

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthesis Overview

The synthesis process often includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of amino groups via nucleophilic substitution.

- Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Mechanism of Action

The mechanism of action of 1-(3-Aminoquinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-(3-Aminoquinolin-5-yl)ethanone can be compared with other quinoline derivatives, such as:

Chloroquine: Known for its antimalarial properties.

Camptothecin: A potent anticancer agent.

Mepacrine: Used as an antiprotozoal drug.

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields.

Biological Activity

1-(3-Aminoquinolin-5-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article compiles and synthesizes diverse findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline derivatives against bacterial strains, demonstrating that modifications to the quinoline structure can enhance antibacterial activity. The compound's ability to inhibit bacterial growth was assessed using the disk diffusion method, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Specifically, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant antiproliferative activity. The mechanism of action appears to involve cell cycle arrest and induction of apoptotic pathways, as evidenced by increased levels of cleaved PARP .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.50 | Apoptosis induction |

| SKBR3 | 12.51 | Cell cycle arrest |

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives, including this compound. These compounds have shown efficacy against various viral infections by inhibiting viral replication. The presence of electron-withdrawing groups on the quinoline ring was found to enhance antiviral activity while minimizing cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings regarding SAR include:

- Substituents : The presence of amino and carbonyl groups significantly enhances biological activity.

- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioactivity.

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : In a comparative study, this compound exhibited greater antibacterial activity than several known antibiotics against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.